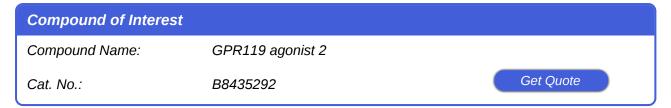


A Comparative Analysis of GPR119 Agonists: DS-8500a and MBX-2982

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two GPR119 agonists, DS-8500a and MBX-2982, which have been investigated for the treatment of type 2 diabetes mellitus. The comparison is based on available preclinical and clinical data, focusing on their mechanism of action, efficacy, and pharmacokinetic profiles.

Introduction to GPR119 Agonists

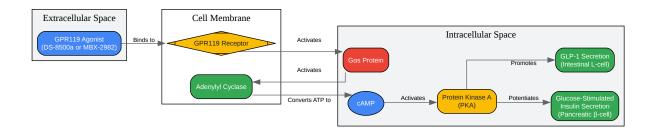
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes. [1][2] Primarily expressed in pancreatic β -cells and intestinal L-cells, its activation leads to a dual mechanism of action: the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[3][4] This dual action offers the potential for effective glycemic control with a low risk of hypoglycemia. DS-8500a, developed by Daiichi Sankyo, and MBX-2982, developed by Metabolex, are two such agonists that have progressed to clinical evaluation.

Mechanism of Action: The GPR119 Signaling Pathway

Both DS-8500a and MBX-2982 exert their effects by activating the GPR119 receptor, which is coupled to the G α s protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). In pancreatic β -cells, elevated cAMP



enhances glucose-dependent insulin secretion. In intestinal L-cells, increased cAMP promotes the secretion of GLP-1, which in turn further stimulates insulin release from β-cells.



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Figure 1: GPR119 Signaling Pathway.

Preclinical Efficacy: A Head-to-Head Comparison

A key preclinical study directly compared the in vivo efficacy of DS-8500a and MBX-2982 in neonatal streptozotocin (nSTZ)-treated rats, a model of type 2 diabetes.

In Vitro Potency

Compound	Target	Assay	Cell Line	EC50 (nM)	Reference
DS-8500a	Human GPR119	cAMP Accumulation	CHO-K1	51.5	[4]
MBX-2982	Human GPR119	cAMP Accumulation	СНО	3.9	[5]

Note: EC50 values are from different studies and may not be directly comparable.

In Vivo Glucose Lowering Effect in nSTZ Rats



A repeat-dosing study in nSTZ rats demonstrated that DS-8500a had a greater glucoselowering effect during an oral glucose tolerance test (OGTT) compared to MBX-2982 after 1 and 14 days of treatment.[4]

Treatment Group (Dose)	Change in Glucose AUC at Day 1 (% of vehicle)	Change in Glucose AUC at Day 14 (% of vehicle)
DS-8500a (10 mg/kg)	-25.4%	-32.5%
MBX-2982 (10 mg/kg)	-12.1%	-15.8%

^{*}p < 0.05 vs. MBX-2982. Data adapted from Matsumura et al. (2018).

Clinical Trial Data DS-8500a Clinical Efficacy (Phase 2b Study, NCT02628392)

A 12-week, randomized, double-blind, placebo-controlled study in Japanese patients with type 2 diabetes evaluated the efficacy and safety of DS-8500a.[1][2]

Glycemic Control



Parameter	Placebo	DS-8500a (25 mg)	DS-8500a (50 mg)	DS-8500a (75 mg)	Sitagliptin (50 mg)
Change in HbA1c from baseline (%)	-0.09	-0.23	-0.37	-0.44	-0.68
Change in Fasting Plasma Glucose (mg/dL)	+2.7	-4.5	-10.9	-13.5	-18.4
Change in 2-hr Postprandial Glucose (mg/dL)	+5.4	-10.8	-25.3	-30.7	-45.1**

*p < 0.05, **p < 0.001 vs. placebo. Data from a 12-week study.[1][2] **After a meal tolerance test.

Lipid Profile

DS-8500a also demonstrated favorable effects on lipid profiles.[1][2]

Parameter	DS-8500a (50 mg) - Change from Baseline	DS-8500a (75 mg) - Change from Baseline
Total Cholesterol	Significant Reduction	Significant Reduction
LDL-Cholesterol	Significant Reduction	Significant Reduction
Triglycerides	Significant Reduction	Significant Reduction
HDL-Cholesterol	Significant Increase	Significant Increase

MBX-2982 Clinical Data



Phase 1a Study in Healthy Volunteers

A single ascending-dose study in healthy volunteers showed that MBX-2982 was well-tolerated at doses from 10 to 1000 mg. It demonstrated dose-dependent increases in GLP-1 and reductions in glucose following a mixed meal.[6]

Phase 2a Study in Type 1 Diabetes (NCT04432090)

A study in patients with type 1 diabetes investigated the effect of MBX-2982 on glucagon counterregulation during hypoglycemia. While it did not improve the glucagon response, it did increase GLP-1 levels by 17% during a mixed-meal test, confirming target engagement.[7][8]

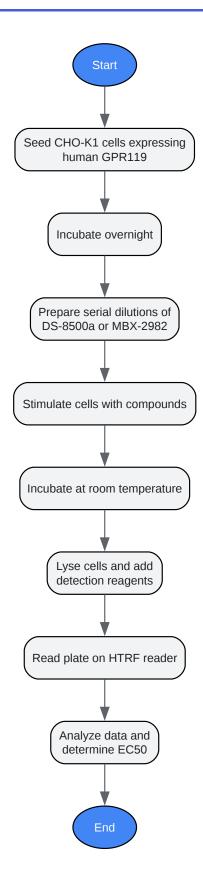
Pharmacokinetic Properties

Parameter	DS-8500a	MBX-2982
Tmax (hours)	~2.5 - 4.5 (in healthy Japanese males)[9]	Rapidly absorbed (in healthy volunteers)[6]
Half-life (t1/2)	~12.2 - 12.9 hours (in healthy Japanese males)[9]	Consistent with once-daily dosing (in healthy volunteers) [6]
Bioavailability	N/A	Oral bioavailability of suspension was 35.2% and solution was 98.2% in rats.[10]

Experimental Protocols In Vitro cAMP Accumulation Assay (General Protocol)

This assay measures the ability of a GPR119 agonist to increase intracellular cAMP levels.





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Figure 2: Workflow for in vitro cAMP Assay.



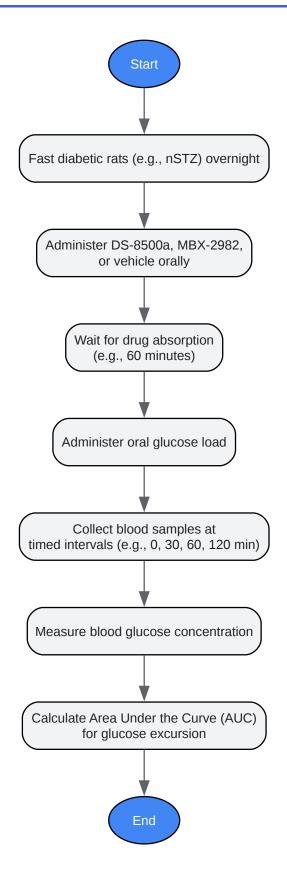
Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119 are cultured in appropriate media.
- Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.
- Compound Preparation: Test compounds (DS-8500a, MBX-2982) are serially diluted.
- Cell Stimulation: The culture medium is replaced with the compound dilutions.
- Detection: After incubation, cells are lysed, and cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents (General Protocol)

This test evaluates the effect of a compound on glucose disposal after an oral glucose challenge.





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Figure 3: Workflow for Oral Glucose Tolerance Test.



Methodology:

- Animal Model: Diabetic rodent models, such as neonatal streptozotocin (nSTZ)-treated rats or KK-Ay mice, are used.
- Fasting: Animals are fasted overnight.
- Compound Administration: Test compounds are administered orally at specified doses.
- Glucose Challenge: After a set period, an oral glucose load is administered.
- Blood Sampling: Blood samples are collected at various time points before and after the glucose challenge.
- Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glycemic control.

Summary and Conclusion

Both DS-8500a and MBX-2982 are potent GPR119 agonists that have demonstrated the ability to improve glycemic control in preclinical models and engage the GPR119 target in humans.

- DS-8500a has shown significant and sustained glucose-lowering effects in a head-to-head preclinical comparison with MBX-2982.[4] Clinical data in patients with type 2 diabetes further support its efficacy in reducing HbA1c, fasting, and postprandial glucose, along with beneficial effects on lipid profiles.[1][2]
- MBX-2982 has also demonstrated preclinical efficacy and confirmed its mechanism of action in early clinical trials by increasing GLP-1 secretion.[6][7][8] However, direct comparative clinical efficacy data in type 2 diabetes against other GPR119 agonists is limited in the public domain.

Based on the currently available data, DS-8500a appears to have a more robust preclinical and clinical data package supporting its efficacy in type 2 diabetes. However, further head-to-head clinical trials would be necessary for a definitive comparison of the therapeutic potential of these two GPR119 agonists.



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